8-Chloroquinazolin-4-amine is a chemical compound belonging to the quinazoline family, characterized by its unique structure and potential biological activities. It is classified as an aminoquinazoline derivative, which has garnered attention in medicinal chemistry due to its pharmacological properties, including anticancer and antimicrobial activities. The compound's molecular formula is , and it has a molecular weight of approximately 197.60 g/mol.
8-Chloroquinazolin-4-amine can be synthesized through various chemical methods, often involving starting materials like chlorinated benzamides or benzonitriles. This compound is classified under heterocyclic compounds, specifically within the category of quinazolines, which are known for their diverse biological activities and applications in drug development.
The synthesis of 8-Chloroquinazolin-4-amine typically involves cyclization reactions. One common method includes the cyclization of 2-amino-5-chloro-3-fluorobenzonitrile with formamide under reflux conditions. This reaction is often facilitated by catalysts such as polyphosphoric acid, which enhances the cyclization efficiency.
The molecular structure of 8-Chloroquinazolin-4-amine features a quinazoline ring system with a chlorine atom at the 8-position and an amino group at the 4-position. Its structural representation can be described using various notations:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 197.60 g/mol |
IUPAC Name | 8-chloroquinazolin-4-amine |
InChI Key | ALMFSDISNXUEGX-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C2=C1C(=NC=N2)N)Cl)F |
8-Chloroquinazolin-4-amine can undergo various chemical reactions, including:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 8-Chloroquinazolin-4-amine primarily involves its interaction with specific molecular targets in biological systems. The compound has shown potential in inhibiting certain enzymes involved in cell proliferation, particularly kinases that play crucial roles in signaling pathways related to cancer progression.
8-Chloroquinazolin-4-amine is typically presented as a solid at room temperature. Its melting point is reported to be around 228–230 °C .
The compound exhibits basic properties due to the presence of the amino group, making it soluble in polar solvents like water and alcohols. Its reactivity profile allows it to participate in various chemical transformations relevant for drug development.
8-Chloroquinazolin-4-amine has several scientific applications, particularly in medicinal chemistry:
Quinazolinone derivatives are classified based on ring saturation, substituent patterns, and the position of carbonyl groups. 8-Chloroquinazolin-4-amine belongs to the 4-aminoquinazoline subclass, characterized by an exocyclic amine at C4—a feature directly linked to kinase inhibitory activity. Unlike quinazolinones (which contain a C4-carbonyl group), 4-aminoquinazolines like this compound exhibit enhanced nucleophilicity, enabling participation in coupling reactions and hydrogen bonding [3]. The chlorine at C8 further differentiates it from classical quinazoline pharmacophores (e.g., 6,7-dimethoxy variants), introducing steric constraints and electronic modulation that influence binding to hydrophobic enzyme pockets.
Positional isomerism profoundly influences the physicochemical and biological properties of chlorinated quinazolines. The distinction between 8-chloro-4-amino and 4-chloro-8-amino isomers exemplifies this phenomenon:
Electronic Effects: In 8-Chloroquinazolin-4-amine, the amine group's electron donation partially offsets the chlorine's electron withdrawal, creating a polarized electronic landscape. This contrasts with isomers like 4-chloroquinazolin-8-amine (CAS# 122362458), where the amine at C8—proximal to the pyrimidine nitrogen—exhibits reduced basicity due to resonance delocalization [5].
Synthetic Versatility: The C4-chloro group in analogs (e.g., 4-chloroquinazoline) is highly reactive toward amines, enabling direct access to anilinoquinazolines. In contrast, the C8-chloro in 8-Chloroquinazolin-4-amine requires harsher conditions (e.g., Pd-catalysis) for displacement, limiting its utility in nucleophilic substitutions but favoring cross-coupling applications [8].
Table 2: Comparative Analysis of Key Chloroquinazolinamine Isomers
Isomer | CAS Number | Molecular Weight (g/mol) | Key Reactivity Differences |
---|---|---|---|
8-Chloroquinazolin-4-amine | 19808-37-8 | 179.61 | C8-Cl inert in SNAr; activates metal coupling |
4-Chloroquinazolin-8-amine | 122362458 | 179.61 | C4-Cl highly reactive in SNAr with amines |
2-Chloroquinazolin-4-amine | 59870-43-8 | 179.61 | C2-Cl adjacent to N1 enhances electrophilicity |
7-Bromo-2-chloroquinazolin-4-amine | 1107695-08-8 | 258.50 | Halogens at C2/C7 enable sequential functionalization |
8-Bromo-2-chloroquinazolin-4-amine | 956100-62-2 | 258.50 | Ortho-halogen pattern sterically hinders C2 site |
Biological Implications: Isomerism affects target engagement. For instance, 4-anilinoquinazolines (derived from 4-chloro precursors) are established EGFR inhibitors, whereas 8-substituted analogs like 8-chloro-4-amino variants exhibit optimal activity against BGC823 gastric cancer cells (IC₅₀: 5.8–9.8 μM) when paired with trimethoxyphenyl groups [3]. This highlights how minor positional changes alter target selectivity.
Quinazoline scaffolds have evolved from early antihistamines to targeted oncology therapeutics, with chlorination emerging as a strategic tool for optimizing pharmacokinetics and binding affinity. The journey comprises three key phases:
1950s–1970s: First-Generation DerivativesInitial explorations focused on simple quinazoline alkaloids (e.g., febrifugine). The discovery of chloroquine (an antimalarial 4-aminoquinoline) inspired chloro-substituted quinazolines like chloro-Trimeton (1950), an antihistamine. Chlorine's role was initially empirical, aimed at enhancing metabolic stability and membrane permeability [10].
1980s–2000s: Kinase Inhibitor RevolutionThe identification of 4-anilinoquinazoline as an EGFR kinase inhibitor (e.g., gefitinib) marked a paradigm shift. Researchers systematically investigated halogen effects, revealing that:
C8-chloro derivatives like 8-Chloroquinazolin-4-amine enabled "perpendicular binding" via steric displacement of Thr830 in EGFR's ATP pocket [3].Microwave-assisted synthesis (2000s) accelerated production, yielding 6,7,8-trimethoxy-N-aryl-4-aminoquinazolines with IC₅₀ values of 8.9 μM (PC3 cells) [3].
2010s–Present: Polypharmacology ApplicationsChlorinated quinazolines now target multiple kinases (VEGFR, PDGFR) and non-oncological pathways. Over 250 FDA-approved chlorine-containing drugs exist, with 73% featuring a single chlorine atom—validating halogenation as a key optimization strategy. Notably, 8-Chloroquinazolin-4-amine serves as a precursor to covalent inhibitors exploiting C8's proximity to kinase cysteine residues [10].
Table 3: Historical Milestones in Quinazoline-Based Drug Development
Era | Key Compound | Therapeutic Use | Role of Chlorine |
---|---|---|---|
1950 | Chloro-Trimeton | Antihistamine | Enhanced lipophilicity & duration |
1960 | Diuril | Diuretic | Electronic modulation of sulfonamide |
1993 | Chlorozotocin | Antineoplastic | DNA alkylation facilitation |
2007 | 6,7,8-Trimethoxy-4-anilinoquinazolines | Anticancer (IC₅₀: 5.8–9.8 μM) | Steric control for kinase selectivity |
2019 | Covalent quinazoline inhibitors | Irreversible kinase targeting | Enables halogen bonding with Cys797 |
Chlorine's versatility—modulating electronic effects, steric occupancy, and pharmacokinetics—cements its role in quinazoline drug design. Future directions include exploiting C8 halogens for in vivo imaging probes and proteolysis-targeting chimeras (PROTACs) [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: